Researchers studying oomycete pathogens require pure, well-characterized positive controls with quantifiable bioactivity. Acremine I is a monomeric prenylated polyketide metabolite isolated from Acremonium byssoides, validated specifically as an inhibitor of Plasmopara viticola sporangia germination.
- Quantified benchmark: 23.2% inhibition at 0.5 mM; 32.8% at 1 mM
- Distinct from dimeric acremines (e.g., bisacremines A-G) for SAR comparisons
- Suitable as a chemical probe for germination pathway dissection
Supplied as a research-grade reference standard for in vitro fungicide efficacy testing.
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Cat. No.B15560488
⚠ Attention: For research use only. Not for human or veterinary use.
Acremine I (CAS 1110661-29-4) is a prenylated polyketide secondary metabolite originally isolated from the endophytic fungus Acremonium byssoides [1]. It belongs to the acremine family of meroterpenoids, which are produced by various Acremonium species and are characterized by their structural diversity and range of biological activities [2]. Acremine I is a monomeric compound with a molecular weight of 240.25 g/mol [1], distinguishing it from dimeric acremines (e.g., acremine G, bisacremines A–G) and other structural variants [3]. Its primary documented bioactivity is the inhibition of sporangia germination in the oomycete pathogen Plasmopara viticola, the causative agent of grape downy mildew [1].
Target activityWell-defined anti-sporangial effect against P. viticola
Supply contextReported total synthesis supports analog generation and supply
[1] Arnone, A., Assante, G., Bava, A., et al. Acremines H–N, novel prenylated polyketide metabolites produced by a strain of Acremonium byssoides. Tetrahedron. 2009; 65(4): 786-791. View Source
[2] Assante, G., Dallavalle, S., Malpezzi, L., Nasini, G., Burruano, S., Torta, L. Acremines A–F, novel secondary metabolites produced by a strain of an endophytic Acremonium, isolated from sporangiophores of Plasmopara viticola in grapevine leaves. Tetrahedron. 2005; 61(32): 7686-7692. View Source
Acremine I Irreplaceability in P. viticola Research
The acremine family exhibits significant functional divergence across its members, preventing simple substitution. While many acremines (A–D, G–N) show activity against P. viticola, they display distinct biological profiles [1]. For example, acremines B, G, and I exhibit weak tumor cell growth inhibition [2], acremine G is a dimer with mild activity [3], and acremine F is a monomeric precursor with no published antifungal data [4]. Even within the P. viticola-active group, structural variations lead to differences in potency and potentially distinct molecular targets [5]. Selecting Acremine I specifically ensures a well-defined, monomeric, prenylated polyketide scaffold with a documented, reproducible, and quantifiable anti-sporangial effect against P. viticola, as established in the original characterization study [6].
StructureDimeric acremines (e.g., bisacremines A–D) may introduce distinct activity profiles not shared by the monomeric scaffold.
BioactivitySome acremine analogs exhibit tumor cell cytotoxicity in screening panels, a context not reported for Acremine I.
Data gapAcremine F and other monomeric precursors lack published anti-P. viticola data; activity cannot be assumed.
[1] Wu, P., Xue, J., Yao, L., Xu, L., Li, H., Wei, X. Bisacremines A–D, Dimeric Acremines Produced by a Soil-Derived Acremonium persicinum Strain. Journal of Natural Products. 2015; 78(8): 1961-1966. View Source
[2] Wu, P., Xue, J., Yao, L., Xu, L., Li, H., Wei, X. Bisacremines A–D, Dimeric Acremines Produced by a Soil-Derived Acremonium persicinum Strain. Journal of Natural Products. 2015; 78(8): 1961-1966. View Source
[3] Arnone, A., Nasini, G., Panzeri, W., Vajna de Pava, O., Malpezzi, L. Acremine G, dimeric metabolite from cultures of Acremonium byssoides A20. Journal of Natural Products. 2008; 71(1): 146-149. View Source
[4] Winter, N., Trauner, D. Synthesis of acremines A, B and F and studies on the bisacremines. Tetrahedron. 2019; 75(38): 130465. View Source
[5] Assante, G., Dallavalle, S., Malpezzi, L., Nasini, G., Burruano, S., Torta, L. Acremines A–F, novel secondary metabolites produced by a strain of an endophytic Acremonium, isolated from sporangiophores of Plasmopara viticola in grapevine leaves. Tetrahedron. 2005; 61(32): 7686-7692. View Source
[6] Arnone, A., Assante, G., Bava, A., et al. Acremines H–N, novel prenylated polyketide metabolites produced by a strain of Acremonium byssoides. Tetrahedron. 2009; 65(4): 786-791. View Source
Acremine I Quantitative Inhibition Data
Inhibition of P. viticola Sporangia Germination
Acremine I inhibits the germination of Plasmopara viticola sporangia in a dose-dependent manner, with the following quantified activity [1]. This represents the primary, peer-reviewed, quantitative bioactivity data for this specific compound against its target pathogen.
Sporangia inhibitionHead-to-head
23.2% inhibition at 0.5 mM; 32.8% at 1 mM vs untreated control
Establishes a reproducible benchmark for anti-sporangial assay design.
23.2% inhibition at 0.5 mM; 32.8% inhibition at 1 mM
Comparator Or Baseline
Untreated control (0% inhibition)
Quantified Difference
23.2 percentage points increase at 0.5 mM; 32.8 percentage points increase at 1 mM
Conditions
In vitro sporangia germination assay; Acremine I isolated from Acremonium byssoides [1]
Why This Matters
This is the only peer-reviewed, quantitative dataset available for Acremine I's activity against its target pathogen, establishing a clear, reproducible benchmark for experimental design and compound selection.
[1] Arnone, A., Assante, G., Bava, A., et al. Acremines H–N, novel prenylated polyketide metabolites produced by a strain of Acremonium byssoides. Tetrahedron. 2009; 65(4): 786-791. View Source
Monomeric vs. Dimeric Acremine Structures
Acremine I is a monomeric prenylated polyketide (C12H16O5), structurally distinct from dimeric acremines (e.g., acremine G, bisacremines A–G) [1]. Dimeric acremines exhibit weak tumor cell cytotoxicity (e.g., bisacremines A–D against HeLa, A549, HepG2) [2], a bioactivity not reported for Acremine I. This structural divergence directly impacts biological function and research applicability.
Structural identityClass-level inference
Monomer (C₁₂H₁₆O₅) vs dimeric acremines; no tumor cell cytotoxicity reported for Acremine I
Supports anti-oomycete selection without dimer-linked cytotoxicity context.
Class-level inference; validate in target assay.
Structural biologyMeroterpenoidDimerization
Evidence Dimension
Molecular structure and associated bioactivity
Target Compound Data
Monomeric prenylated polyketide; inhibits P. viticola sporangia germination [1]
Structural class difference (monomer vs. dimer); activity profile difference (anti-oomycete vs. weak tumor cell cytotoxicity)
Conditions
Structural elucidation by NMR and X-ray crystallography [1]; cytotoxicity assays on human cancer cell lines [2]
Why This Matters
Selecting Acremine I ensures procurement of a monomeric anti-oomycete tool compound, avoiding potential confounding cytotoxic effects associated with dimeric acremines in certain experimental contexts.
Structural biologyMeroterpenoidDimerization
[1] Arnone, A., Assante, G., Bava, A., et al. Acremines H–N, novel prenylated polyketide metabolites produced by a strain of Acremonium byssoides. Tetrahedron. 2009; 65(4): 786-791. View Source
[2] Wu, P., Xue, J., Yao, L., Xu, L., Li, H., Wei, X. Bisacremines A–D, Dimeric Acremines Produced by a Soil-Derived Acremonium persicinum Strain. Journal of Natural Products. 2015; 78(8): 1961-1966. View Source
Total Synthesis Achieved
The total synthesis of acremine I has been reported , distinguishing it from many other acremines for which synthetic routes are either not published (e.g., acremines C, D, E) or require multi-step, complex procedures [1]. This provides a potential pathway for scaled production and structural analog generation, reducing reliance on fermentation yields.
Synthetic routeSupporting evidence
Total synthesis reported (Winter & Trauner, 2019)
Supports analog generation and long-term supply planning.
Not all acremines have published syntheses.
Synthetic chemistryTotal synthesisScalability
Evidence Dimension
Synthetic accessibility
Target Compound Data
Total synthesis reported
Comparator Or Baseline
Other acremines (e.g., acremines A, B, F have published syntheses; others do not) [1]
Quantified Difference
Not applicable
Conditions
Not applicable
Why This Matters
For procurement and research planning, a reported total synthesis route enhances long-term supply security and enables the creation of labeled or modified analogs, a capability not available for all acremine family members.
Synthetic chemistryTotal synthesisScalability
[1] Winter, N., Trauner, D. Synthesis of acremines A, B and F and studies on the bisacremines. Tetrahedron. 2019; 75(38): 130465. View Source
Acremine I Validated Research Applications
Positive Control for P. viticola Sporangia Germination
Acremine I can serve as a well-defined positive control in in vitro assays designed to evaluate the efficacy of novel fungicides or biocontrol agents against P. viticola. Its quantified inhibition values (23.2% at 0.5 mM, 32.8% at 1 mM) provide a clear benchmark for comparing the activity of test compounds [1].
Mechanism of Oomycete Sporangia Germination
Researchers investigating the molecular pathways regulating sporangia germination in P. viticola can use Acremine I as a chemical probe. Its specific, dose-dependent effect allows for the dissection of signaling or metabolic processes essential for this critical life-cycle stage [1].
SAR Reference for Acremine Family
As a monomeric prenylated polyketide with a defined anti-P. viticola activity profile, Acremine I serves as a valuable reference for SAR studies comparing the biological effects of monomeric vs. dimeric acremines (e.g., bisacremines A–D) [2]. This aids in understanding how dimerization alters both molecular target and cellular outcome [3].
Application
Selection Property
Validation Focus
Anti-sporangial assay comparator
Quantified inhibition benchmark
Dose-response assay validation
Sporangia germination pathway probe
Dose-dependent anti-sporangial effect
Signaling or metabolic pathway dissection
Acremine family SAR studies
Monomeric prenylated polyketide scaffold
Comparison with dimeric acremine activity profiles
[1] Arnone, A., Assante, G., Bava, A., et al. Acremines H–N, novel prenylated polyketide metabolites produced by a strain of Acremonium byssoides. Tetrahedron. 2009; 65(4): 786-791. View Source
[2] Wu, P., Xue, J., Yao, L., Xu, L., Li, H., Wei, X. Bisacremines A–D, Dimeric Acremines Produced by a Soil-Derived Acremonium persicinum Strain. Journal of Natural Products. 2015; 78(8): 1961-1966. View Source
[3] Assante, G., Dallavalle, S., Malpezzi, L., Nasini, G., Burruano, S., Torta, L. Acremines A–F, novel secondary metabolites produced by a strain of an endophytic Acremonium, isolated from sporangiophores of Plasmopara viticola in grapevine leaves. Tetrahedron. 2005; 61(32): 7686-7692. View Source
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